5-Bromo-7-methyltetraphene

Description

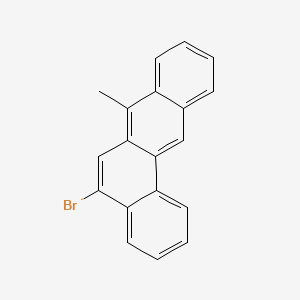

5-Bromo-7-methyltetraphene is a brominated polycyclic aromatic hydrocarbon (PAH) featuring a tetraphene backbone substituted with a bromine atom at position 5 and a methyl group at position 5. The bromine substituent enhances electrophilicity and facilitates cross-coupling reactions, while the methyl group influences steric and electronic characteristics.

Properties

CAS No. |

81830-48-0 |

|---|---|

Molecular Formula |

C19H13Br |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

5-bromo-7-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13Br/c1-12-14-7-3-2-6-13(14)10-18-15-8-4-5-9-16(15)19(20)11-17(12)18/h2-11H,1H3 |

InChI Key |

MYGCBDBXUBMXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyltetraphene typically involves the bromination of 7-methyltetraphene. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-7-methyltetraphene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyltetraphene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted tetraphenes depending on the nucleophile used.

Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of 5-Bromo-7-methyltetraphene.

Reduction Reactions: The major product is 7-methyltetraphene.

Scientific Research Applications

5-Bromo-7-methyltetraphene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyltetraphene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the polycyclic aromatic structure play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

(5S,6R)-6-Bromo-6-methyl-5-phenyl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one

- Core Structure : Cyclopenta[b]pyran-7-one fused with a phenyl group.

- Substituents : Bromine and methyl at position 4.

- Conformation: The non-brominated analogue (cis-6-Methyl-5-phenyl-...) exhibits nearly identical conformation (RMS deviation: 0.183 Å for all C and O atoms), suggesting minimal steric disruption by bromine substitution .

- Stability : Crystal packing is stabilized by C–H···O interactions, a feature common in oxygen-containing heterocycles .

- Synthesis : Prepared via methods described by Rueping & Ieawsuwan (2011), involving bromination and cyclization steps .

7-Bromo-2-methylbenzo[b]thiophene

- Core Structure : Benzo[b]thiophene, a sulfur-containing heterocycle.

- Substituents : Bromine at position 7 and methyl at position 2.

- Properties : High purity (95%) and commercial availability suggest utility in pharmaceutical or materials chemistry. The sulfur atom introduces distinct electronic properties compared to oxygen or carbon-only systems .

5-Bromo-8,8-diphenyl-7-oxatricyclo[3.1.0.0²,⁴]nonane

- Core Structure : Tricyclic framework with an oxygen bridge.

- Substituents : Bromine at position 5 and diphenyl groups at position 6.

- Spectroscopy : NMR data (Table II in ) highlights deshielding effects due to bromine and ring strain, providing a benchmark for comparing electronic environments in brominated tricyclic systems .

Comparative Analysis

Key Findings

Methyl Group Influence : Methyl substituents (e.g., in benzo[b]thiophene) introduce steric effects that can modulate solubility and intermolecular interactions .

Heteroatom Variations : Oxygen (pyran-7-one) and sulfur (benzo[b]thiophene) create divergent electronic environments, affecting applications in catalysis or optoelectronics.

Synthetic Accessibility : Brominated compounds like those in and are synthesized via selective bromination, suggesting analogous routes for 5-Bromo-7-methyltetraphene.

Biological Activity

5-Bromo-7-methyltetraphene (C19H13Br) is a brominated derivative of tetraphene that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse scientific literature.

Chemical Structure and Properties

5-Bromo-7-methyltetraphene is characterized by its polycyclic aromatic structure, which contributes to its unique chemical properties. The presence of bromine and methyl groups influences its reactivity and biological interactions. The compound's molecular structure can be represented as follows:

Synthesis

The synthesis of 5-bromo-7-methyltetraphene typically involves multi-step organic reactions. The most common methods include:

- Bromination : Utilizing bromine or brominating agents on tetraphene derivatives.

- Methylation : Methylating agents such as dimethyl sulfate or methyl iodide are used to introduce the methyl group at the 7-position.

These synthetic routes have been optimized for yield and purity, making the compound accessible for biological testing.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 5-bromo-7-methyltetraphene against various cancer cell lines. For instance, research indicates that it exhibits significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.1 |

| A549 | 10.5 |

These values suggest that 5-bromo-7-methyltetraphene has a moderate level of activity against these cancer types, warranting further investigation into its mechanisms of action.

The biological activity of 5-bromo-7-methyltetraphene may be attributed to several mechanisms:

- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression enhances the Bax/Bcl-2 ratio, promoting cell death pathways.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Molecular Docking Studies

Molecular docking studies have provided insights into how 5-bromo-7-methyltetraphene interacts with specific biological targets. For example, docking simulations suggest strong binding affinity to VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in cancer therapy. The estimated binding energy indicates a favorable interaction conducive to inhibiting tumor growth.

Case Studies

- Study on MCF-7 Cells : A detailed study assessed the effects of 5-bromo-7-methyltetraphene on MCF-7 cells, revealing an IC50 value of approximately 8.1 µM. The study highlighted significant changes in apoptotic markers and cell cycle dynamics, reinforcing its potential as an anticancer agent.

- Comparative Analysis with Other Brominated Compounds : Comparative studies with other brominated tetraphenes showed that 5-bromo-7-methyltetraphene had superior cytotoxic effects compared to non-brominated analogs, suggesting that bromination enhances biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.